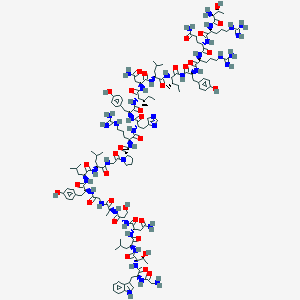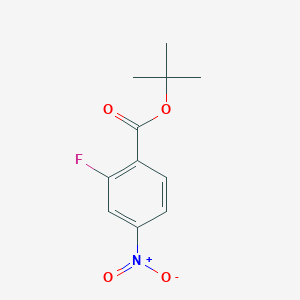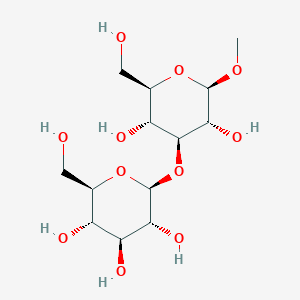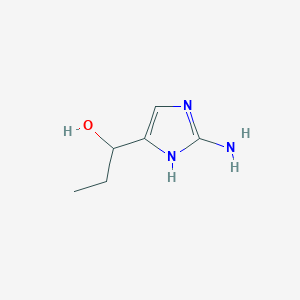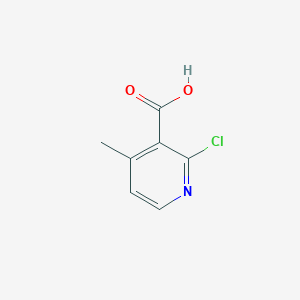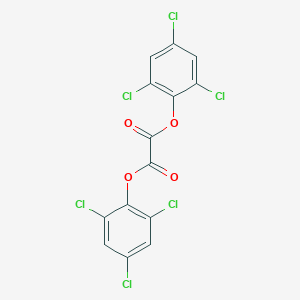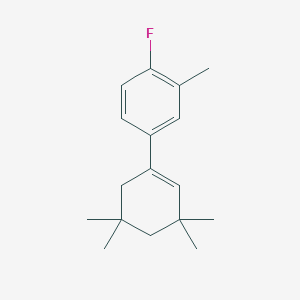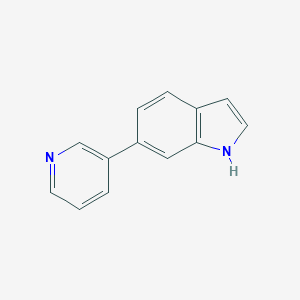
6-pyridin-3-yl-1H-indole
Vue d'ensemble
Description
“6-pyridin-3-yl-1H-indole” is a compound that contains an indole nucleus. Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The indole nucleus is found in many important synthetic drug molecules and has various biological applications .
Synthesis Analysis
Indole derivatives are synthesized through various methods. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . Another method involves the Claisen condensation of 3-acetylindole with diethyl oxalate under basic conditions .Molecular Structure Analysis
The molecular structure of indole derivatives, including “6-pyridin-3-yl-1H-indole”, is characterized by a benzopyrrole structure. This structure contains a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various scaffolds of indole are synthesized for screening different pharmacological activities .Applications De Recherche Scientifique
Optoelectronic and Charge Transfer Properties
Research on derivatives of 6-pyridin-3-yl-1H-indole, such as 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, highlights their potential in optoelectronic and charge transfer applications. These compounds exhibit various optoelectronic properties at both molecular and solid-state bulk levels, making them suitable for use in multifunctional organic semiconductor devices (Irfan et al., 2019).
Estrogen Receptor Binding and Photophysical Properties
2-Pyridin-2-yl-1H-indole derivatives have shown significant estrogen receptor binding affinities and display long-wavelength fluorescent emission. Their sensitivity to solvent polarity and pH makes them relevant in biological and chemical sensing applications (Kasiotis & Haroutounian, 2006).
Biological Activities
Various pyridine derivatives, including those related to 6-pyridin-3-yl-1H-indole, are noted for their broad range of biological activities. These activities include antimicrobial, anti-inflammatory, and potential applications in cancer therapy and as HIV protease inhibitors (Gürdere et al., 2015).
Crystal Structure Analysis
Studies on compounds like 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile provide insights into the crystal structures of 6-pyridin-3-yl-1H-indole derivatives. Understanding these structures aids in the design of materials for pharmaceutical and material science applications (Vimala et al., 2015).
Antioxidant Activity
1H-3-Indolyl derivatives, including those related to 6-pyridin-3-yl-1H-indole, have been studied for their potential as antioxidants. These compounds have shown promising activities in inhibiting oxidative stress, which is crucial in various health-related applications (Aziz et al., 2021).
Synthesis of Functional Derivatives
Research has also focused on the synthesis of functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine. These derivatives are essential for developing new chemical entities with varied applications (Dotsenko et al., 2018).
Applications in Organic Light-Emitting Diodes
Derivatives like 9-(6-(9H-carbazol-9-yl)pyridin-3-yl)-6-(9H-carbazol-9-yl)-9H-pyrido[2,3-b]indole have been used in blue phosphorescent organic light-emitting diodes, indicating their significance in advanced electronic and display technologies (Cho et al., 2014).
Multicomponent Synthesis
The one-pot multicomponent synthesis of indole-containing pyridine derivatives has been explored, demonstrating the chemical versatility and ease of synthesis of these compounds for various applications (Zhao et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
6-pyridin-3-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-12(9-14-6-1)11-4-3-10-5-7-15-13(10)8-11/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQPHBGDXAVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439947 | |
| Record name | 6-pyridin-3-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-pyridin-3-yl-1H-indole | |
CAS RN |
147621-19-0 | |
| Record name | 6-pyridin-3-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

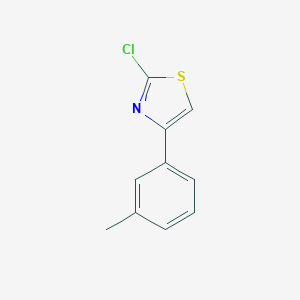
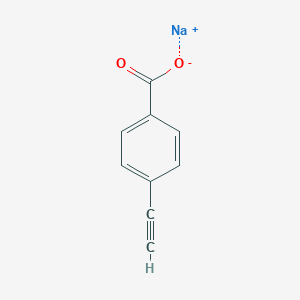
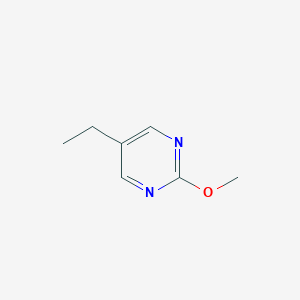
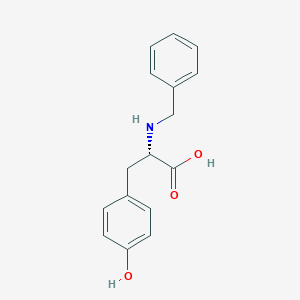
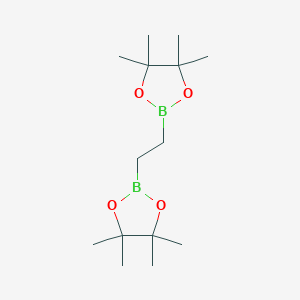
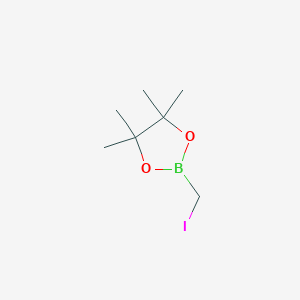
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
